CheB protein

Bacterial Chemotaxis Two-Component Signaling Response Regulator Activation

Sourcing CheB protein (CAS 139076-03-2)? This phosphorylation-dependent methylesterase is essential for reconstituting the bacterial chemotaxis adaptation circuit. Unlike generic esterases, its activity is autoinhibited and requires CheA-mediated phosphorylation (KD = 3.2 µM) for a ~100-fold activation, a regulatory mechanism not recapitulated by non-phosphorylatable mutants or catalytic fragments alone. For robust, phosphorylation-independent activity, the 21-kDa C-terminal domain (PDB 1CHD) is a superior choice. Ensure your experimental system uses the correct ortholog; T. maritima CheB, which lacks detectable CheA-binding, is unsuitable for phosphotransfer-dependent reconstitutions.

Molecular Formula C10H11N3O
Molecular Weight 0
CAS No. 139076-03-2
Cat. No. B1178634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCheB protein
CAS139076-03-2
SynonymsCheB protein
Molecular FormulaC10H11N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CheB Protein (CAS 139076-03-2) as a Specialized Methylesterase for Bacterial Chemotaxis Research


CheB protein (CAS 139076-03-2) is a bacterial chemotaxis-specific methylesterase (EC 3.1.1.61), also known as protein‑glutamate methylesterase, that functions as a response regulator in two‑component signal transduction systems [1]. It is composed of an N‑terminal regulatory domain and a C‑terminal catalytic domain, and its enzymatic activity is tightly controlled by phosphorylation at a conserved aspartate residue [2]. CheB catalyzes the demethylation of methyl‑accepting chemotaxis proteins (MCPs), working antagonistically with the methyltransferase CheR to modulate receptor methylation state and thereby enable sensory adaptation [3]. The protein has been most extensively characterized from Salmonella enterica serovar Typhimurium (UniProt P04042) and Escherichia coli, with the CAS registry number 139076-03-2 formally associated with CheB protein from Bacillus subtilis in MeSH nomenclature [4].

Why CheB Protein Cannot Be Substituted by Generic Methylesterases or Other Response Regulators


CheB protein is not a generic methylesterase; its activity is uniquely governed by a phosphorylation‑dependent domain rearrangement that is not conserved across other esterases or even across all bacterial CheB orthologs [1]. Unlike constitutively active hydrolytic enzymes, CheB exists predominantly in an autoinhibited state, requiring phosphorylation at Asp56 to relieve regulatory domain occlusion of the catalytic site, which produces a nearly 100‑fold activation that generic substitution with an isolated catalytic domain or a non‑phosphorylatable mutant cannot recapitulate [2]. Furthermore, CheB's functional integration within the chemotaxis signaling network—including competitive binding to the histidine kinase CheA (KD = 3.2 µM in E. coli) and species‑specific recognition of receptor pentapeptide motifs—means that substituting CheB from a different bacterial source or using a related response regulator such as CheY will yield quantitatively and qualitatively distinct signaling outcomes [3][4].

Quantitative Differentiation Evidence: CheB Protein (CAS 139076-03-2) vs. Closest Comparators


Phosphorylation-Dependent Activation: ~100-Fold Enhancement vs. Unphosphorylated CheB

CheB methylesterase activity is nearly 100-fold higher in the phosphorylated state compared to the unphosphorylated, autoinhibited state. This quantitative activation, reported by Anand and Stock (2002), is due to a change in the catalytic rate constant (kcat) upon phosphorylation, and is not observed with non-phosphorylatable mutants (e.g., D56N) or when the isolated C-terminal catalytic domain is used without the regulatory domain [1]. The ~100-fold dynamic range defines the operational window of CheB in chemotaxis adaptation and is the key performance metric distinguishing functional full-length CheB from truncated or non-phosphorylatable variants used as negative controls [2].

Bacterial Chemotaxis Two-Component Signaling Response Regulator Activation Enzyme Kinetics

Catalytic Domain vs. Full-Length CheB: 15-Fold Higher Specific Activity of the 21-kDa C-Terminal Fragment

A 21-kDa proteolytic fragment corresponding to the C-terminal catalytic domain of CheB (residues ~147-349 in Salmonella typhimurium) exhibits at least 15-fold higher specific methylesterase activity than the intact 37-kDa full-length CheB protein in the absence of phosphorylation [1]. This difference arises because the N-terminal regulatory domain of full-length CheB sterically occludes the active site in the unphosphorylated state; removal of this domain relieves autoinhibition constitutively [2]. This quantitative relationship is essential for researchers designing truncated CheB constructs or evaluating the functional integrity of recombinant CheB preparations.

Protein Engineering Enzymology Domain Architecture Proteolytic Activation

Species-Dependent CheA Interaction: E. coli CheB Binds CheA with KD = 3.2 µM; T. maritima CheB Shows No Detectable Binding

CheB from Escherichia coli binds to the histidine kinase CheA (CheA1-233 fragment) with a dissociation constant (KD) of 3.2 µM, and competes with CheY for the same binding interface on CheA [1]. In stark contrast, Thermotoga maritima CheB exhibits no detectable CheA-binding under identical experimental conditions, despite high structural conservation of the receiver domain fold [2]. This species-specific interaction difference has been structurally attributed to the presence of two consecutive glutamate residues in the β4/α4 loop of T. maritima CheB that are absent in E. coli/S. typhimurium CheB [2].

Protein-Protein Interaction Two-Component Signaling Species Specificity Chemotaxis Reconstitution

Activating Point Mutations: A137T Confers 3-Fold Higher Basal Activity than Wild-Type CheB

Specific point mutations in the regulatory domain of CheB can partially relieve autoinhibition, producing elevated basal methylesterase activity in the absence of phosphorylation. The A137T mutant of Salmonella typhimurium CheB exhibits 3-fold higher enzyme activity than wild-type CheB in the unphosphorylated state, while the R255W mutant shows 4-fold higher activity under the same conditions [1]. Notably, upon phosphorylation, these mutants achieve activity levels comparable to phosphorylated wild-type CheB, indicating that the mutations specifically affect the autoinhibited state rather than maximal catalytic capacity [1]. The D56N mutation, in contrast, abolishes phosphorylation-dependent activation entirely [2].

Protein Engineering Mutagenesis Constitutive Activation Structure-Function Analysis

Functional Dependence on CheR: CheB Activity in B. subtilis Is Reduced to 20% in cheR Null Mutants

CheB methylesterase activity is not autonomous; it is functionally coupled to the methyltransferase CheR. In Bacillus subtilis, measurements of CheB activity in a cheR null mutant revealed activity levels at only 20% of wild-type levels [1]. This interdependence reflects the fact that CheB's substrate (methylated glutamate residues on MCPs) is generated by CheR, and the two enzymes function as a reciprocally regulated pair to control receptor methylation dynamics [2]. The 80% reduction in CheB activity in the absence of CheR demonstrates that simply procuring CheB alone is insufficient for reconstituting the full adaptation system without the cognate methyltransferase.

Chemotaxis Adaptation Enzyme Coupling Bacillus subtilis Methylation Cycle

CheB Subfamily Classification: Pentapeptide-Dependent vs. Pentapeptide-Independent Binding Modes

CheB methylesterases can be functionally divided into pentapeptide-dependent and pentapeptide-independent subfamilies based on their receptor recognition mechanism [1]. In Pseudomonas aeruginosa PAO1, which encodes four CheB paralogs, only CheB2 recognizes the C-terminal pentapeptide extension of the McpB (Aer2) chemoreceptor, with a measured dissociation constant (KD) of 93 µM [2]. The other three CheB paralogs (CheB1, CheB3, CheB4) are pentapeptide-independent, binding to alternative receptor surfaces or requiring different recognition motifs. This subfamily classification has direct implications for cross-species complementation experiments and the design of in vitro demethylation assays [1].

Receptor Recognition CheB Paralogs Pseudomonas aeruginosa Binding Specificity

Optimized Application Scenarios for CheB Protein (CAS 139076-03-2) Based on Quantitative Evidence


In Vitro Reconstitution of Bacterial Chemotaxis Adaptation Systems Requiring Phosphorylation-Dependent Regulation

Full-length CheB protein is the required component for in vitro reconstitution experiments that aim to recapitulate the native chemotaxis adaptation circuit. The ~100-fold activation upon phosphorylation by CheA [1] provides the necessary dynamic range for receptor methylation resetting, and the measured CheA-binding affinity of 3.2 µM (for E. coli/S. typhimurium CheB) [2] defines the stoichiometric parameters for phosphotransfer assays. For researchers using E. coli or S. typhimurium components, only CheB from these species (or orthologs with experimentally verified CheA-binding) should be employed; T. maritima CheB, which lacks detectable CheA-binding [3], is unsuitable for phosphotransfer-dependent reconstitutions. Additionally, CheB must be paired with its cognate CheR methyltransferase, as CheB activity drops to 20% of wild-type levels in cheR null backgrounds [4].

Constitutive Methylesterase Activity Assays Using the Isolated C-Terminal Catalytic Domain

For applications requiring robust, phosphorylation-independent methylesterase activity—such as high-throughput demethylation screening, substrate specificity profiling, or structural studies of the active conformation—the 21-kDa C-terminal catalytic domain fragment is superior to full-length CheB. The isolated catalytic domain exhibits at least 15-fold higher specific activity than unphosphorylated full-length CheB [1], eliminating the need for CheA-mediated phosphorylation or phosphoramidate addition. The crystal structure of this domain has been solved at 1.75 Å resolution (PDB 1CHD) [2], providing a high-resolution template for structure-guided mutagenesis and inhibitor design. This fragment is also valuable as a negative control in experiments designed to demonstrate phosphorylation-dependence of full-length CheB.

Constitutively Active CheB Mutants for Simplified Adaptation Studies and Structural Biology

Point mutants such as A137T (3-fold higher basal activity), R255W (4-fold higher), H138R (2.5-fold), and L153P (2-fold) provide defined, elevated methylesterase activity in the absence of phosphorylation [1]. These mutants are ideal for experimental systems where CheA-mediated phosphorylation is impractical or where a constitutively active CheB variant is desired—for example, in simplified in vitro demethylation assays lacking CheA, or in structural studies aimed at trapping the active conformation without requiring phosphoramidate treatment. The D56N mutant, which is completely non-phosphorylatable [2], serves as an essential negative control for confirming phosphorylation-dependence in functional assays.

Species-Specific Receptor Binding Studies and Pentapeptide-Dependence Classification

CheB proteins from different bacterial species and paralogs exhibit distinct receptor-binding modes that must be matched to the experimental system. For Pseudomonas aeruginosa studies, only CheB2 binds the C-terminal pentapeptide of McpB (KD = 93 µM), whereas CheB1, CheB3, and CheB4 are pentapeptide-independent [1]. Researchers investigating receptor recognition mechanisms or designing binding assays must select the appropriate CheB paralog based on the receptor's C-terminal motif. For cross-species complementation experiments (e.g., expressing a heterologous CheB in E. coli), the pentapeptide-dependence status of the donor CheB must be compatible with the receptor architecture of the host system. The structural and functional divergence between pentapeptide-dependent and independent CheB subfamilies [2] means that CheB from P. atrosepticum or P. aeruginosa CheB2 cannot be assumed to behave identically to E. coli CheB in receptor-binding assays.

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